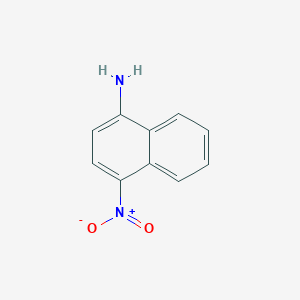
N(4)-Tadmd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(4)-Tadmd is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a derivative of Tadmd, which is a well-known drug used for the treatment of several diseases. N(4)-Tadmd is a modified version of Tadmd that has been designed to enhance its therapeutic properties and reduce its side effects.
作用机制
The mechanism of action of N(4)-Tadmd is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. N(4)-Tadmd has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in inflammation and cancer.
生化和生理效应
N(4)-Tadmd has several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and enhance immune function. It also has vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, N(4)-Tadmd has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One of the main advantages of N(4)-Tadmd for lab experiments is its versatility. It can be used in a wide range of research applications, including cancer research, inflammation research, and viral research. Additionally, N(4)-Tadmd has low toxicity and is well-tolerated in animal studies. However, one of the limitations of N(4)-Tadmd is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on N(4)-Tadmd. Some of the potential areas of research include:
1. Development of N(4)-Tadmd as a potential drug candidate for the treatment of cancer, inflammation, and viral infections.
2. Investigation of the mechanism of action of N(4)-Tadmd and its effects on various cellular processes.
3. Development of new synthetic methods for the production of N(4)-Tadmd, which can make it more accessible for research and potential clinical use.
4. Investigation of the pharmacokinetics and pharmacodynamics of N(4)-Tadmd in animal and human studies.
Conclusion
N(4)-Tadmd is a promising compound with several potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential drug candidate for the treatment of various diseases. Its versatility and low toxicity make it an attractive tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of N(4)-Tadmd is a complex process that involves several steps. The first step is the synthesis of the precursor molecule, which is then modified to produce N(4)-Tadmd. The precursor molecule is synthesized by reacting Tadmd with a specific reagent under controlled conditions. The resulting product is then purified and subjected to further modifications to produce N(4)-Tadmd. The final product is obtained after several purification steps and is characterized using various analytical techniques.
科学研究应用
N(4)-Tadmd has several potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It can also be used as a tool for studying the mechanisms of various diseases. Some of the specific research applications of N(4)-Tadmd include:
1. Cancer research: N(4)-Tadmd has been shown to inhibit the growth of several types of cancer cells. It can be used as a potential drug candidate for the treatment of cancer.
2. Inflammation research: N(4)-Tadmd has anti-inflammatory properties and can be used to study the mechanisms of inflammation.
3. Viral research: N(4)-Tadmd has been shown to have anti-viral properties and can be used to study the mechanisms of viral infections.
属性
CAS 编号 |
117032-52-7 |
|---|---|
产品名称 |
N(4)-Tadmd |
分子式 |
C48H64F3N6O10P |
分子量 |
973 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[5-methyl-2-oxo-4-[2-[6-[(2,2,2-trifluoroacetyl)amino]hexylideneamino]ethylamino]pyrimidin-1-yl]oxolan-3-yl]oxy-N-tert-butyl-N-propan-2-ylphosphonamidic acid |
InChI |
InChI=1S/C48H64F3N6O10P/c1-32(2)57(46(4,5)6)68(61,62)67-41-39(31-65-47(34-16-12-11-13-17-34,35-18-22-37(63-7)23-19-35)36-20-24-38(64-8)25-21-36)66-43(40(41)58)56-30-33(3)42(55-45(56)60)53-29-28-52-26-14-9-10-15-27-54-44(59)48(49,50)51/h11-13,16-26,30,32,39-41,43,58H,9-10,14-15,27-29,31H2,1-8H3,(H,54,59)(H,61,62)(H,53,55,60)/t39-,40-,41-,43-/m1/s1 |
InChI 键 |
OCLJXEFIQQRKNC-MMQDZLRKSA-N |
手性 SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
规范 SMILES |
CC1=CN(C(=O)N=C1NCCN=CCCCCCNC(=O)C(F)(F)F)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)(C)C)O)O |
同义词 |
N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-2'-deoxy-5-methylcytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-(N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl)-5'-O-dimethoxytrityl-5-methyl-2'-deoxycytidine-3'-N,N-diisopropylmethylphosphoramidite N(4)-TADMD |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[[(E)-pyrrol-2-ylidenemethyl]amino]carbamate](/img/structure/B40186.png)
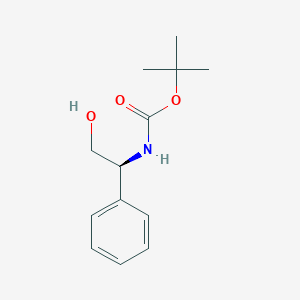
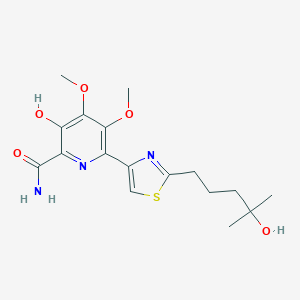
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
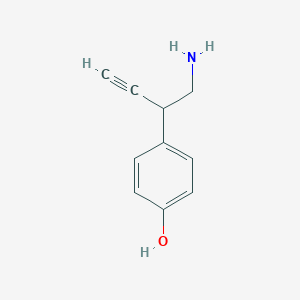
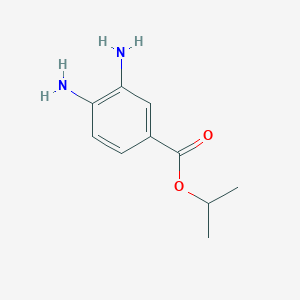
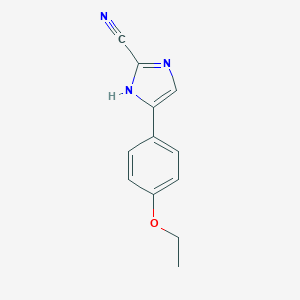
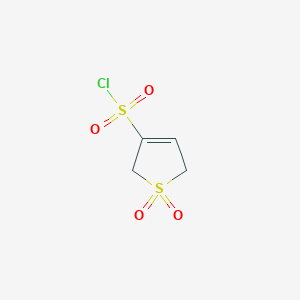
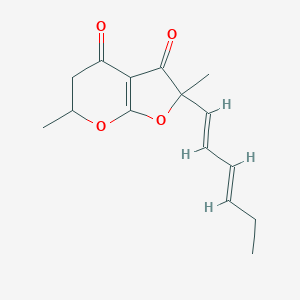
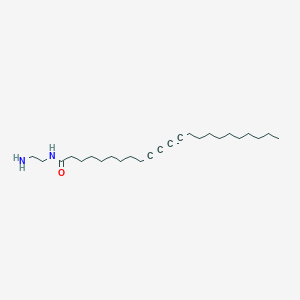
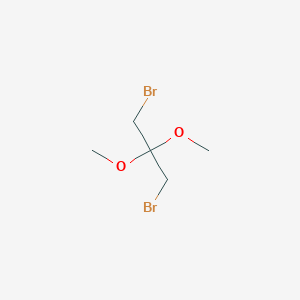
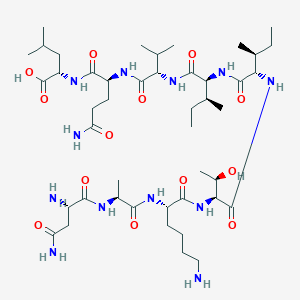
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
